(S)-3-(1-Aminoethyl)phenol
Overview
Description
"(S)-3-(1-Aminoethyl)phenol" is a chemical compound with intriguing properties, explored in various research contexts. It is often studied in the form of its derivatives or complexes.
Synthesis Analysis
Several studies have explored different synthesis methods for compounds related to "(S)-3-(1-Aminoethyl)phenol". For instance, Kündig et al. (2004) investigated asymmetric syntheses of 2-(1-aminoethyl)phenols, exploring multiple routes including diastereoselective nucleophile addition and enantioselective reduction of ketones (Kündig et al., 2004).
Molecular Structure Analysis
The molecular structure of derivatives of "(S)-3-(1-Aminoethyl)phenol" has been characterized in several studies. For example, Xie et al. (2005) analyzed the supramolecular structures of Co(III) and Cu(II) complexes of a polyamine ligand related to "(S)-3-(1-Aminoethyl)phenol" (Xie et al., 2005).
Chemical Reactions and Properties
Studies like those by Rhile and Mayer (2004) have explored the chemical reactions and properties of hydrogen-bonded phenol compounds, which are structurally related to "(S)-3-(1-Aminoethyl)phenol". They focused on the one-electron oxidation process in these compounds (Rhile & Mayer, 2004).
Physical Properties Analysis
The physical properties of compounds similar to "(S)-3-(1-Aminoethyl)phenol" have been a subject of research. Baul et al. (2002) discussed the structural characterization of triorganotin(IV) complexes, providing insights into the physical aspects of these compounds (Baul et al., 2002).
Scientific Research Applications
Excited-State Lifetime of Phenol : Phenol serves as a model for studying the deactivation of the aromatic amino acid tyrosine following UV excitation. The S1/S2 conical intersection plays a role in O-H bond rupture, providing insights into photodeactivation processes in biological systems (Hsin Ying Lai, Wan Ru Jhang, & Chien-Ming Tseng, 2018).
Antimicrobial and Anticancer Potential : Synthesized 4-aminophenol derivatives showed broad-spectrum antimicrobial and antidiabetic activities. Their DNA interaction studies highlight potential as anticancer agents (Bushra Rafique et al., 2022).
Lanthanide Complex Cations : The N4O3 amine phenol ligand produces six-coordinate bis(ligand)lanthanide complex cations, useful in scientific research (Shuang Liu et al., 1993).
Chiral Solvating Agent for NMR Spectroscopy : A thiourea derivative of 2-[(1R)-1-aminoethyl]phenol is an effective chiral solvating agent for enantiodiscrimination of derivatized amino acids using NMR spectroscopy (Alessandra Recchimurzo et al., 2020).
Proton Transfer in Ionic State : Clusters of phenol and ethanolamine show proton transfer in the ionic state, with implications for understanding neurotransmitter behavior (N. Macleod & J. Simons, 2003).
Catalytic N-modification of Amino Acids : Catalytic N-modification of α-amino acids and small peptides with phenol under bio-compatible conditions allows tailoring their properties for diverse applications in chemistry and biology (Alejandra Dominguez-Huerta et al., 2018).
Health Benefits of Phenolic Compounds : Consumption of phenolic compounds in foods may lower the risk of health disorders due to their antioxidant activity (F. Shahidi & P. Ambigaipalan, 2015).
Hydrogen Bonding in Biological Systems : Phenol's hydrogen bonding can be used as an introductory model for biological systems due to its structural similarities to tyrosine, an essential amino acid for protein synthesis (Anna M. Fedor & Megan J. Toda, 2014).
Safety And Hazards
“(S)-3-(1-Aminoethyl)phenol” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3-[(1S)-1-aminoethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRNDUQAIZJRPZ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(1-Aminoethyl)phenol | |
CAS RN |
123982-81-0 | |
Record name | 3-(1-Aminoethyl)phenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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